molecular formula C16H17ClN2O4S2 B11260428 4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B11260428
M. Wt: 400.9 g/mol
InChI Key: HDDJPGGZYLLOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C16H17ClN2O4S2 and a molecular weight of 400.9 . This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a methanesulfonyl group, and a tetrahydroquinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. Examples are:

Uniqueness

4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H17ClN2O4S2

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

InChI

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-2-3-12-4-7-14(11-16(12)19)18-25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3

InChI Key

HDDJPGGZYLLOOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.